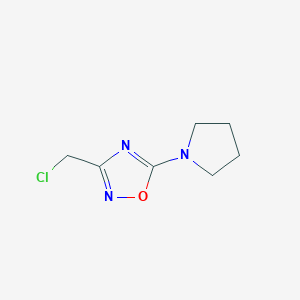

3-(Chloromethyl)-5-(pyrrolidin-1-YL)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-pyrrolidin-1-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c8-5-6-9-7(12-10-6)11-3-1-2-4-11/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHANIYLNSTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701209791 | |

| Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393575-94-4 | |

| Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393575-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3-(chloromethyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701209791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime Cyclization Pathway

The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular dehydration to form the oxadiazole ring. Competitive formation of 3-(hydroxymethyl)-5-(pyrrolidin-1-yl)-1,2,4-oxadiazole is observed if moisture is present, necessitating anhydrous conditions.

Byproduct Formation in Dehydrative Coupling

Using excess POCl$$_3$$ minimizes 5-(pyrrolidin-1-yl)-1,2,4-oxadiazole-3-carboxylic acid (8), a common byproduct arising from incomplete cyclization. Chromatographic removal of (8) requires gradient elution (MeOH/DCM 1:9 to 1:4).

Scalability and Industrial Considerations

Pilot-scale trials of Method 1 demonstrate consistent yields (75–78%) at 1 kg batches, with in-process controls monitoring residual chloroacetyl chloride (<0.1 ppm). Continuous flow systems reduce reaction times from 12 hours to 2 hours, enhancing throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(pyrrolidin-1-YL)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other substituents.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include substituted oxadiazoles with various functional groups.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms of the compound with modified ring structures or substituents.

Scientific Research Applications

3-(Chloromethyl)-5-(pyrrolidin-1-YL)-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(pyrrolidin-1-YL)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The pyrrolidinyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related 1,2,4-oxadiazoles highlights key differences in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Key Observations:

Substituent Effects on Reactivity:

- The chloromethyl group (-CH$_2$Cl) at position 3 is a common feature, enabling nucleophilic substitution reactions for further functionalization (e.g., alkylation or cross-coupling) .

- Electron-withdrawing substituents (e.g., 4-bromophenyl, 4-chlorophenyl) enhance electrophilicity at the oxadiazole ring, while electron-donating groups (e.g., pyrrolidinyl, tert-butyl) increase steric hindrance and modulate solubility .

Biological Activity:

- Compounds with aromatic substituents (e.g., thienyl, phenyl) exhibit insecticidal activity, as seen in anthranilic diamide derivatives containing 1,2,4-oxadiazoles (e.g., LC$_{50}$ = 0.20 mg L$^{-1}$ against Plutella xylostella) .

- Pyrrolidinyl-substituted oxadiazoles are less explored but may offer improved pharmacokinetic profiles due to their hydrogen-bonding capacity and reduced lipophilicity compared to aryl-substituted analogs .

Physicochemical Properties:

- Molecular weights range from 174.63 (tert-butyl derivative) to 261.52 (4-bromophenyl derivative), influencing bioavailability and synthetic accessibility.

- Halogenated derivatives (e.g., 4-chlorophenyl, 4-bromophenyl) exhibit higher melting points and stability, making them suitable for high-temperature applications .

Notes

- Synthesis: Most analogs are synthesized via cycloaddition reactions between amidoximes and acyl chlorides, followed by functional group modifications .

- Regulatory Status: Halogenated derivatives (e.g., 4-bromophenyl) may face regulatory scrutiny due to bioaccumulation risks .

- Future Directions: Structure-activity relationship (SAR) studies and comparative molecular field analysis (CoMFA) are recommended to optimize the pyrrolidinyl-substituted compound for agrochemical or pharmaceutical applications .

Biological Activity

Introduction

3-(Chloromethyl)-5-(pyrrolidin-1-YL)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound features a unique structure that contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The structural representation is as follows:

- SMILES : C1CCN(C1)C2=NC(=NO2)CCl

- InChI : InChI=1S/C7H10ClN3O/c8-5-6-9-7(12-10-6)11-3-1-2-4-11/h1-5H2

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism often involves the activation of apoptotic pathways through the regulation of proteins like p53 and caspases .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | Apoptosis induction |

| 5b | A549 | 0.75 | Caspase activation |

| D16 | MCF-7 | 15.63 | p53 expression increase |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. Compounds with electron-withdrawing groups such as chlorine have shown enhanced activity against various Gram-positive and Gram-negative bacteria. This suggests that structural modifications can significantly influence their efficacy .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D4 | E. coli | 32 µg/mL |

| D20 | S. aureus | 16 µg/mL |

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their chemical structure. Key findings from SAR studies highlight the importance of substituents on the oxadiazole ring:

- Electron-Withdrawing Groups (EWGs) : Compounds with halogen substitutions at the para position exhibited improved antimicrobial activity.

- Electron-Donating Groups (EDGs) : The presence of EDGs like -OCH₃ or -OH at specific positions enhanced anticancer and antioxidant activities.

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of oxadiazole derivatives demonstrated that modifications led to compounds exhibiting IC50 values significantly lower than conventional chemotherapeutics like doxorubicin. The compounds were tested against multiple cancer cell lines, revealing promising results in inducing apoptosis through caspase pathways .

- Case Study on Antimicrobial Potential : Another investigation focused on the antimicrobial effects of chlorinated oxadiazoles against various bacterial strains. Results showed that these compounds effectively inhibited growth at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-5-(pyrrolidin-1-yl)-1,2,4-oxadiazole, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted amidoximes or condensation of chloromethyl precursors with heterocyclic amines. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized via nucleophilic substitution, followed by reaction with pyrrolidine. Key intermediates are characterized using IR (to confirm functional groups like C-Cl and C=N), H/C NMR (to verify substituent positions), mass spectrometry (for molecular ion confirmation), and elemental analysis (to validate purity) .

Q. How can researchers optimize reaction conditions for introducing the pyrrolidine moiety to the oxadiazole core?

Pyrrolidine introduction often employs nucleophilic substitution under mild alkaline conditions (e.g., KCO in DMF at 60–80°C). Solvent polarity and temperature are critical: polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (but below decomposition thresholds) improve reaction rates. Monitoring via TLC or HPLC ensures completion without over-alkylation .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- H NMR : Signals for the pyrrolidine protons (δ 1.8–2.1 ppm for N-CH, δ 3.2–3.5 ppm for N-CH-CH) and chloromethyl group (δ 4.5–4.7 ppm).

- C NMR : Peaks at ~165 ppm (oxadiazole C=N), 45–50 ppm (chloromethyl C-Cl), and 45–55 ppm (pyrrolidine carbons).

- IR : Stretching vibrations at 600–700 cm (C-Cl) and 1550–1650 cm (C=N/C-O of oxadiazole) .

Advanced Research Questions

Q. How do structural modifications at the 3-(chloromethyl) and 5-(pyrrolidin-1-yl) positions influence biological activity?

- Chloromethyl group : Replacement with other leaving groups (e.g., bromomethyl) can alter reactivity in downstream conjugations. For example, chloromethyl derivatives show higher electrophilicity, enhancing covalent binding to biological targets like enzymes or receptors .

- Pyrrolidine substitution : Bulky substituents on pyrrolidine (e.g., methyl groups) can modulate lipophilicity and receptor binding. SAR studies in apoptosis-inducing oxadiazoles reveal that electron-withdrawing groups on the pyrrolidine nitrogen improve activity against cancer cell lines by stabilizing target interactions .

Q. What computational strategies are used to predict the binding affinity of this compound to nuclear receptors (e.g., FXR/PXR)?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations assess interactions with receptor binding pockets. For FXR antagonists, the chloromethyl group may form hydrophobic contacts with Leu291 and Met325, while pyrrolidine engages in hydrogen bonding with Thr273. Free energy perturbation (FEP) calculations further refine affinity predictions .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies often arise from cell-specific expression of molecular targets (e.g., TIP47 in apoptosis pathways). Validate using:

- Target knockdown : siRNA-mediated silencing of suspected targets (e.g., TIP47) to confirm mechanism-specific activity.

- Multi-omics profiling : Transcriptomics/proteomics to identify biomarkers predictive of response .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- In vitro : Caco-2 permeability assays (for intestinal absorption), microsomal stability tests (CYP450 metabolism), and plasma protein binding assays.

- In vivo : Rodent models with MX-1 xenografts (for tumor penetration) and LC-MS/MS for quantifying plasma/tissue concentrations. Adjust dosing based on half-life (t) and clearance rates observed in pharmacokinetic studies .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare spectral data with structurally related oxadiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.